molecular formula C22H21N5O4 B2841558 2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900011-04-3

2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2841558
CAS No.: 900011-04-3
M. Wt: 419.441
InChI Key: PMXBRXJEHLQHGK-UHFFFAOYSA-N
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Description

2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes ethoxyphenyl groups attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds under controlled conditions.

    Ethoxyphenyl Group Introduction: The ethoxyphenyl groups are introduced via electrophilic aromatic substitution reactions. This step often requires the use of ethoxybenzene and a suitable catalyst to facilitate the substitution.

    Final Assembly: The final step involves coupling the ethoxyphenyl-substituted intermediates with the purine core, typically using amide bond formation reactions. This step may require reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for biochemical studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism by which 2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its purine core and ethoxyphenyl groups. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share structural similarities but differ in their core structure and functional groups.

    9,10-bis(4-methoxyphenyl)-2-chloroanthracene: Another compound with bis(phenyl) substitution, but with a different core and functional properties.

Uniqueness

2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific purine core and ethoxyphenyl substitutions, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

2,9-bis(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-30-15-11-7-5-9-13(15)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-10-6-8-12-16(14)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXBRXJEHLQHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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